(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one
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Overview
Description
(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one typically involves the reaction of 4-benzylpiperazine with a trifluoromethylated butenone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of butanol derivatives.
Substitution: Formation of substituted piperazine or butenone derivatives.
Scientific Research Applications
(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperazine ring can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one: Lacks the (E)-isomer specificity.
4-(4-benzylpiperazino)-1,1,1-trifluoro-2-buten-1-one: Different position of the double bond.
4-(4-benzylpiperazino)-1,1,1-trifluoro-3-penten-2-one: Contains an additional carbon in the alkene chain.
Uniqueness
(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one is unique due to its specific (E)-isomer configuration, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)6-7-19-8-10-20(11-9-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTRKKLZDQJGET-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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